molecular formula C24H22N2O3S B2544567 6-Hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one CAS No. 313233-94-2

6-Hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

Cat. No. B2544567
CAS RN: 313233-94-2
M. Wt: 418.51
InChI Key: KBGBYBXZSALCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HIBO and is known for its unique chemical structure and properties.

Scientific Research Applications

Antitumor Activity

Imidazo[2,1-b]benzothiazoles have been synthesized and evaluated for their antitumor properties. These compounds have shown selective growth inhibitory properties against human cancer cell lines, with significant activity observed in breast cancer cell lines. Differential uptake and metabolism by cancer cell lines may underlie their selective profile of anticancer activity, suggesting their potential use in targeted cancer therapy (Kashiyama et al., 1999).

Immunomodulatory Effects

Research on imidazo[2,1-b]benzothiazole derivatives has revealed significant immunosuppressive activity, particularly in suppressing delayed type hypersensitivity (DTH) without inhibiting humoral immunity in mice. These findings suggest their potential application in immunomodulation and the treatment of immune-related disorders (Mase et al., 1986).

Anti-inflammatory and Analgesic Effects

Imidazo[2,1-b]benzothiazoles have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown promising results in inhibiting inflammation and pain in various models, indicating their potential as new therapeutic agents for treating inflammatory conditions (El-Shorbagi et al., 1989).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their application as corrosion inhibitors for carbon steel in acidic environments. These studies have demonstrated the effectiveness of these compounds in protecting against steel corrosion, highlighting their potential industrial applications in corrosion protection (Hu et al., 2016).

Radiosensitizers and Anticarcinogenic Properties

Studies on imidazo[2,1-b][1,3]benzothiazole derivatives have identified them as effective radiosensitizers and anticarcinogenic compounds against various cancer cell lines. Their ability to enhance the effectiveness of radiation therapy while exhibiting anticarcinogenic properties suggests their potential in cancer treatment (Majalakere et al., 2020).

properties

IUPAC Name

6-hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-3-4-5-8-15-11-16-12-17(23(28)29-21(16)13-20(15)27)18-14-26-19-9-6-7-10-22(19)30-24(26)25-18/h6-7,9-14,27H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBYBXZSALCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

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